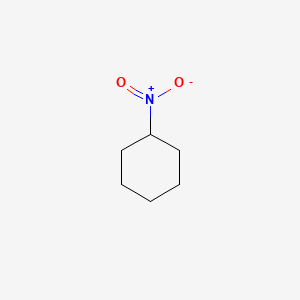













|
REACTION_CXSMILES
|
[OH-].[K+].[N+:3]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([O-:5])=[O:4].[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=CC=C[CH:13]=1.C(OCC=C)(=O)C.C([O-])(=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(O)(C)C.CO>[CH2:17]([C:6]1([N+:3]([O-:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH:12]=[CH2:13] |f:0.1,6.7.8|
|


|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1CCCCC1
|
|
Name
|
|
|
Quantity
|
139.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.56 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
temperature controller, nitrogen outlet, stir bar and condenser
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 3 neck 2 L round bottom flask equipped
|
|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
DISSOLUTION
|
|
Details
|
however, while the base is dissolving in the solvent there
|
|
Type
|
CUSTOM
|
|
Details
|
is approximately 30° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
increase in temperature
|
|
Type
|
STIRRING
|
|
Details
|
to stir under nitrogen for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
goes down to 44.7° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
The resulting yellow solution stirred under nitrogen for another 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
At this point, heat
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 8 h at 55° C.
|
|
Duration
|
8 h
|
|
Type
|
CUSTOM
|
|
Details
|
stiffing at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
followed by room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirring overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
the contents of the flask are poured into a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer is extracted with pentane (3×200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Excess solvent is removed under a rotary evaporator and 167 g (93.5%) of deep brown solution of the desired 1-allyl-1-nitrocyclohexane (11)
|
|
Type
|
CUSTOM
|
|
Details
|
obtained at 90.7% purity
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)C1(CCCCC1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |